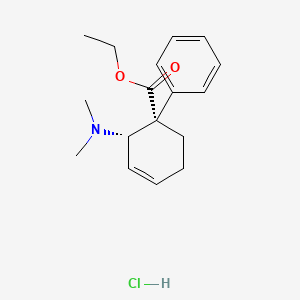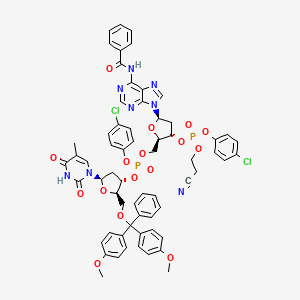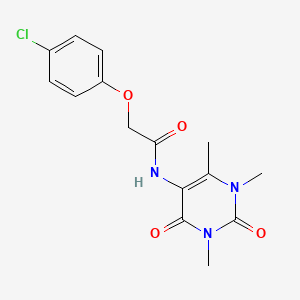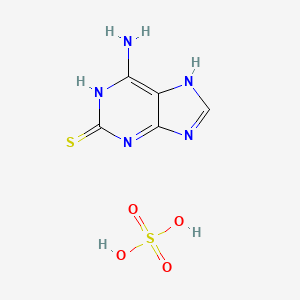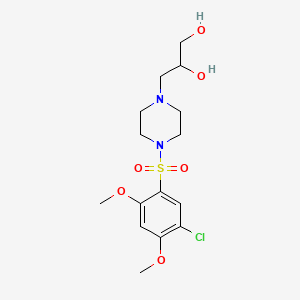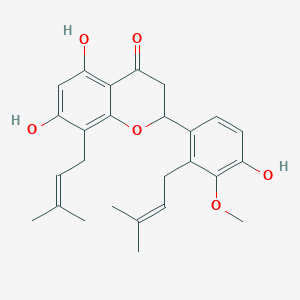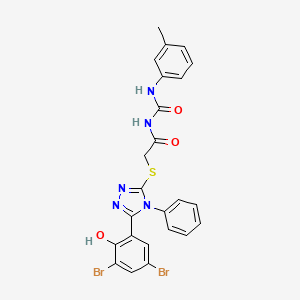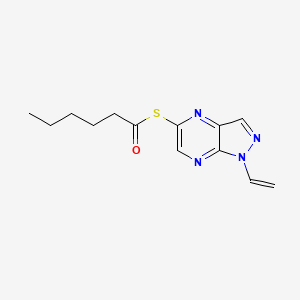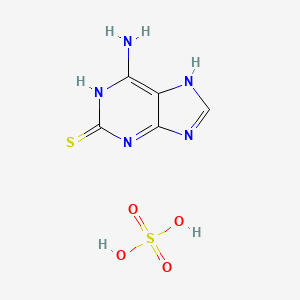
2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dihydro-2H-adenine-2-thione sulfate typically involves the reaction of adenine with sulfur-containing reagents under controlled conditions. One common method involves the reaction of adenine with thiourea in the presence of a strong acid, such as sulfuric acid, to yield the desired thione derivative . The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the thione group at the 2-position of the adenine ring.
Industrial Production Methods
Industrial production of 1,7-Dihydro-2H-adenine-2-thione sulfate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dihydro-2H-adenine-2-thione sulfate undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The thione group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Applications De Recherche Scientifique
1,7-Dihydro-2H-adenine-2-thione sulfate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,7-Dihydro-2H-adenine-2-thione sulfate involves its interaction with molecular targets such as nucleic acids and proteins. The thione group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function . This interaction can affect various biological pathways, including DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thioadenine: A closely related compound with similar chemical properties and applications.
6-Thioguanine: Another thione derivative of a purine base, used as a chemotherapeutic agent.
2-Mercaptoadenine: A thiol derivative of adenine with distinct chemical reactivity.
Uniqueness
1,7-Dihydro-2H-adenine-2-thione sulfate is unique due to its specific thione substitution at the 2-position of the adenine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
6281-92-1 |
|---|---|
Formule moléculaire |
C5H7N5O4S2 |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
6-amino-1,7-dihydropurine-2-thione;sulfuric acid |
InChI |
InChI=1S/C5H5N5S.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |
Clé InChI |
FLNFWLBPIADEAA-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC(=S)NC(=C2N1)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


